molecular formula C16H13N3O3S B12113953 2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester

2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester

Cat. No.: B12113953
M. Wt: 327.4 g/mol
InChI Key: UYRKXKPDXYSCTF-UHFFFAOYSA-N
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Description

2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of pyridine derivatives with thiazole heterocycles under specific conditions . The process may include steps such as condensation, cyclization, and functional group modifications to achieve the desired structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up and efficiency. These methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[4,5-b]pyridine derivatives, such as:

  • 2-Aminothiazole-based compounds
  • Thiazolo[5,4-b]pyridine derivatives

Uniqueness

What sets 2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester apart is its unique combination of functional groups and its potential for diverse pharmacological activities. Its structure allows for multiple modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-acetamido-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-9(20)17-16-19-14-13(23-16)11(15(21)22-2)8-12(18-14)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRKXKPDXYSCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C(=CC(=N2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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